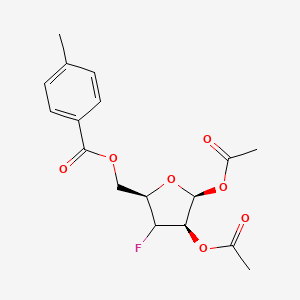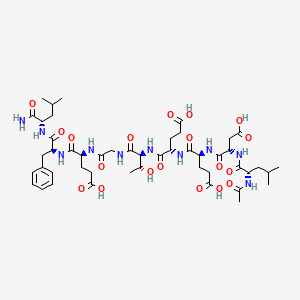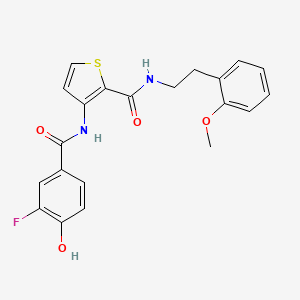![molecular formula C30H29F3N6O B12386394 3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)
3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AKE-72 is a potent inhibitor of the Pan-BCR-ABL protein, which is a fusion protein associated with chronic myeloid leukemia. This compound has shown significant anti-leukemic activity, particularly against the K-562 cell line .
Métodos De Preparación
The synthesis of AKE-72 involves multiple steps, starting with the preparation of the 3-amino-1H-indazole core. This core is then functionalized with an ethynyl group at the 4-position. The final step involves coupling this intermediate with a benzamide derivative that contains a trifluoromethyl group and an ethylpiperazine moiety . The reaction conditions typically involve the use of palladium catalysts and base in an inert atmosphere to facilitate the coupling reactions .
Análisis De Reacciones Químicas
AKE-72 undergoes various chemical reactions, including:
Oxidation: AKE-72 can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: The compound can be reduced, particularly at the nitro groups if present in derivatives.
Substitution: AKE-72 can undergo nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate, and solvents such as dimethyl sulfoxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
AKE-72 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of BCR-ABL proteins and their mutants.
Industry: AKE-72 is used in the development of new pharmaceuticals targeting BCR-ABL proteins.
Mecanismo De Acción
AKE-72 exerts its effects by inhibiting the BCR-ABL protein, which is a fusion protein resulting from the Philadelphia chromosome translocation. This inhibition disrupts the signaling pathways that promote the proliferation and survival of leukemic cells . The molecular targets include various mutants of the BCR-ABL protein, such as BCR-ABL T315I, BCR-ABL E255K, and others . The pathways involved include the inhibition of tyrosine kinase activity, leading to reduced cell proliferation and increased apoptosis .
Comparación Con Compuestos Similares
AKE-72 is unique due to its potent inhibition of multiple BCR-ABL mutants, including those resistant to other inhibitors. Similar compounds include:
Imatinib: A well-known BCR-ABL inhibitor but less effective against certain mutants.
Dasatinib: Another BCR-ABL inhibitor with a broader spectrum but different pharmacokinetic properties.
Nilotinib: Effective against some BCR-ABL mutants but not as potent as AKE-72 against the T315I mutant.
AKE-72 stands out due to its high potency and broad-spectrum activity against various BCR-ABL mutants, making it a promising candidate for treating resistant forms of chronic myeloid leukemia .
Propiedades
Fórmula molecular |
C30H29F3N6O |
|---|---|
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C30H29F3N6O/c1-2-38-13-15-39(16-14-38)19-23-11-12-24(18-25(23)30(31,32)33)35-29(40)22-7-3-5-20(17-22)9-10-21-6-4-8-26-27(21)28(34)37-36-26/h3-8,11-12,17-18H,2,13-16,19H2,1H3,(H,35,40)(H3,34,36,37) |
Clave InChI |
XAXJKDYUXBSJJT-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C#CC4=C5C(=CC=C4)NN=C5N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)

![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)




![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)
![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)




